Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate
Description
This compound is a tert-butyl piperazine-1-carboxylate derivative featuring two benzothiophene moieties. The benzothiophene groups are fused bicyclic aromatic systems containing sulfur, which confer unique electronic and steric properties. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during synthesis.
The synthesis likely involves coupling reactions, such as Stille or Suzuki-Miyaura couplings, to introduce the benzothiophene units. For example, analogous procedures in EP 3 768 669 B1 () describe palladium-catalyzed cross-coupling reactions (e.g., with tributylstannane or boronic ester derivatives) to attach heterocyclic substituents to the piperazine core. Crystallographic validation of such structures is typically performed using software like SHELXL (), ensuring precise determination of bond lengths, angles, and stereochemistry.
Properties
IUPAC Name |
tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S2/c1-25(2,3)29-24(28)27-13-11-26(12-14-27)20-7-5-9-22-19(20)16-23(31-22)17-6-4-8-21-18(17)10-15-30-21/h4-10,15,23H,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRIJPXWMPGCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CC(SC3=CC=C2)C4=C5C=CSC5=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 1-benzothiophene with appropriate reagents to form the dihydrobenzothiophene derivative, followed by further functionalization to introduce the piperazine and tert-butyl carboxylate groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced derivatives of the benzothiophene ring.
Substitution: Introduction of various functional groups at specific positions on the molecule.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It may be used as a probe or inhibitor in biochemical assays to study enzyme activities or biological pathways.
Industry: It can be used in the production of advanced materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding or inhibition.
Molecular Targets and Pathways Involved:
Receptors: Binding to specific receptors in the central nervous system to modulate neurotransmitter activity.
Enzymes: Inhibition of enzymes involved in disease pathways, such as those related to inflammation or cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally related tert-butyl piperazine-1-carboxylate derivatives, highlighting key differences in substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
*Hypothetical formula based on benzothiophene (C₈H₅S) ×2 + piperazine-tert-butyl carbamate (C₉H₁₈N₂O₂).
†Calculated using average atomic masses.
Key Observations:
Electronic Effects :
- The benzothiophene groups in the target compound contribute to π-π stacking interactions and increased lipophilicity compared to derivatives with polar groups (e.g., hydroxyethyl or sulfonyl ).
- Electron-withdrawing substituents like trifluoromethyl () or bromo () enhance stability and reactivity in electrophilic substitution reactions.
Synthetic Flexibility :
- The tert-butyl carbamate group allows for selective deprotection under acidic conditions, enabling further functionalization of the piperazine ring ().
- Cross-coupling methods (e.g., Stille in , Suzuki in ) are broadly applicable to introduce diverse aryl/heteroaryl groups.
Biological Relevance: Benzothiophene derivatives are prevalent in kinase inhibitors and GPCR modulators due to their planar aromatic structure. Sulfonyl-containing analogs () are often intermediates in protease inhibitor synthesis, while aminocyclohexyl derivatives () may target ion channels.
Crystallographic Validation :
- Structural elucidation of similar compounds (e.g., ) relies on SHELX software () for refining crystallographic models, ensuring accurate stereochemical assignments.
Biological Activity
Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate, with CAS number 2138423-47-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 452.6 g/mol |
| Structure | Chemical Structure |
Dopamine Receptor Interaction
Recent studies have indicated that compounds similar to this compound exhibit significant interaction with dopamine receptors. For instance, a related compound was identified as a highly selective D3 dopamine receptor agonist. This class of compounds has been shown to possess neuroprotective properties in various animal models, suggesting potential therapeutic applications in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features that enhance its interaction with biological targets. SAR studies have revealed that modifications in the piperazine core and the benzothiophene moiety significantly influence the binding affinity and selectivity towards dopamine receptors. For example, variations in the aryl groups attached to the piperazine ring were systematically analyzed to optimize receptor activity .
Case Studies and Research Findings
- Neuroprotective Effects : In animal models, compounds similar to this compound were tested for their ability to protect neurons from apoptosis induced by neurotoxic agents. Results demonstrated a significant reduction in neuronal death, highlighting the potential of these compounds in treating conditions like Parkinson's disease .
- Antidepressant Activity : Another study explored the antidepressant-like effects of related piperazine derivatives in rodent models. The results indicated that these compounds could modulate serotonergic pathways, leading to improved mood and reduced anxiety-like behaviors .
- Anticancer Properties : Preliminary investigations into the anticancer activity of this compound showed promising results against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core and subsequent coupling with benzothiophene derivatives. Key steps include:
- Coupling Reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach benzothiophene moieties to the piperazine ring.
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperazine nitrogen during synthesis, followed by acidic deprotection (e.g., TFA) .
- Purification : Silica gel column chromatography or recrystallization to isolate the target compound .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and LCMS .
Q. How can researchers ensure proper purification and characterization of this compound?
- Purification :
- Characterization :
Q. What safety precautions are critical when handling this compound?
Q. How can researchers assess the compound’s stability under experimental conditions?
- Stress Testing : Expose to heat (40–80°C), light, and varying pH (1–13) to identify degradation pathways.
- Analytical Monitoring : Track stability via HPLC retention time shifts or NMR spectral changes over time .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?
- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, identifying energetically favorable pathways .
- Machine Learning : Train models on reaction yield data to predict optimal conditions (e.g., solvent, catalyst loading) .
- Validation : Compare computational predictions with experimental yields to refine models .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Structural Analysis : Perform X-ray crystallography to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) that influence activity .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and validate inconsistencies .
- Dose-Response Studies : Test activity across concentrations (nM–µM) to identify non-linear effects .
Q. How can researchers design derivatives with enhanced pharmacological properties?
- SAR Studies : Systematically modify functional groups (e.g., replacing benzothiophene with indole) and assess bioactivity .
- ADME Prediction : Use software like SwissADME to predict solubility, permeability, and metabolic stability .
- In Silico Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesizable analogs .
Q. What advanced techniques elucidate the compound’s reaction mechanisms?
Q. How can researchers address discrepancies in solubility data across studies?
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry .
- Co-Solvent Systems : Explore PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
- Replicate Experiments : Standardize temperature (25°C) and agitation (300 rpm) to minimize variability .
Q. What methodologies enable high-throughput screening (HTS) of biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
